molecular formula C16H17N3O2 B1485988 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 2204054-03-3

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1485988
CAS No.: 2204054-03-3
M. Wt: 283.32 g/mol
InChI Key: HJSPHTGCOBHFQS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a synthetic organic compound designed for research applications, particularly in the field of oncology and medicinal chemistry. It features a 5-oxopyrrolidine scaffold linked to a naphthalene moiety via a methylene bridge and terminated with a carbohydrazide functional group. The 5-oxopyrrolidine ring is a recognized pharmacophore in drug discovery, found in several investigated therapeutic agents due to its favorable conformational properties . The naphthalene component is a versatile and cytotoxic aromatic system extensively used in medicinal chemistry to enhance the bioactivity of molecules . This specific molecular architecture suggests potential as a protein kinase inhibitor. Research on highly analogous compounds—specifically hydrazones bearing 5-oxopyrrolidine and naphthalene rings—has demonstrated significant cytotoxic effects in both 2D and 3D cell culture models against aggressive cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Molecular docking studies of these related naphthalene derivatives indicate high binding affinity to the active sites of key protein kinases, such as the non-receptor tyrosine kinase SRC and serine/threonine-protein kinase BRAF, suggesting a potential mechanism of action as a multikinase inhibitor . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-18-16(21)13-8-15(20)19(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,17H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSPHTGCOBHFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Core

According to a study on novel 5-oxopyrrolidine-3-carbohydrazides, the core hydrazide is prepared by reacting the corresponding ester with hydrazine hydrate in refluxing propan-2-ol (isopropanol). The esterification is typically done by treating the carboxylic acid with methanol in the presence of sulfuric acid as a catalyst.

  • Step 1: Esterification
    Carboxylic acid (5-oxopyrrolidine-3-carboxylic acid) + Methanol + H2SO4 (catalyst) → 5-oxopyrrolidine-3-carboxylate methyl ester.

  • Step 2: Hydrazinolysis
    Ester + Hydrazine monohydrate (excess) refluxed in propan-2-ol → 5-oxopyrrolidine-3-carbohydrazide.

This method yields the hydrazide intermediate necessary for further functionalization.

Hydrazone Formation via Condensation with Aldehydes

A common strategy for synthesizing carbohydrazide derivatives involves condensation of the hydrazide with aldehydes under acidic conditions to form hydrazones, which can be isolated as crystalline products.

  • Hydrazide (1.5 mmol) dissolved in methanol (25 mL).
  • Corresponding aldehyde (2.5 mmol) added.
  • Concentrated HCl (2-3 drops) added as catalyst.
  • Stirring at 60–70 °C for 20 min to 4 h.
  • Precipitate filtered, dried, and recrystallized from DMF/H2O mixture.

This approach is effective for modifying the carbohydrazide moiety and introducing aromatic substituents such as the naphthalen-1-ylmethyl group.

Comparative Analysis of Preparation Methods

Method Step Reagents/Conditions Reaction Time Yield (%) Notes
Esterification of carboxylic acid Methanol, H2SO4 (catalyst), reflux Several hours Not specified Prepares methyl ester intermediate
Hydrazinolysis of ester Hydrazine monohydrate, reflux in propan-2-ol Several hours High Forms carbohydrazide core
Acyl chloride formation Thionyl chloride, acetonitrile, N2 atmosphere 3.5 h reflux or 30 min microwave 80–97 Microwave reduces time and increases yield
Amidation with hydrazide/amine Amine/hydrazide, acetonitrile, microwave/reflux 5 min to 2 min microwave 80–97 Microwave-assisted method preferred
Hydrazone formation Aldehyde, methanol, HCl catalyst, 60–70 °C 20 min to 4 h 73 Precipitate isolation and recrystallization

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional reflux methods. For example, amidation reactions that took 3.5 hours under reflux were completed in 30 minutes or less under microwave irradiation with yields increasing by 12–13%.

  • The hydrazinolysis step is efficiently carried out in refluxing propan-2-ol, providing high purity carbohydrazide intermediates suitable for further functionalization.

  • Acid-catalyzed condensation with aldehydes under mild heating yields hydrazone derivatives, which can be purified by recrystallization, ensuring high purity and yield.

  • Analytical data such as 1H and 13C NMR, FT-IR, and mass spectrometry confirm the successful synthesis and structural integrity of the compounds at each step.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthalene-1-ylmethyl alcohol derivatives .

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Naphthalene vs.
  • Z/E Isomerism : Compound 13 (2-hydroxyphenyl analog) exhibits a 60:40 Z/E isomer ratio, attributed to steric hindrance from the naphthyl group, whereas smaller substituents (e.g., 4-chlorophenyl) favor a single isomer .

Physicochemical Properties

Property 1-(Naphthalen-1-ylmethyl) Derivative 1-(3-Hydroxyphenyl) Analog 1-(5-Chloro-2-hydroxyphenyl) Analog
Melting Point (°C) Not reported 157–158 (Compound 9) 209–210 (Compound 5)
IR Peaks (C=O, C=N) ~1660–1680 cm⁻¹ (C=O) 1668 cm⁻¹ (C=O) 1673 cm⁻¹ (C=O)
Solubility Low (due to naphthyl group) Moderate in 2-propanol Low in propan-2-ol

Insights :

  • The naphthalen-1-ylmethyl group likely reduces solubility in polar solvents compared to hydroxyl- or chloro-substituted analogs.
  • IR data confirm consistent carbonyl (C=O) and imine (C=N) stretching frequencies across analogs, indicating similar electronic environments .
Antimicrobial Activity
  • 1-(3-Hydroxyphenyl) Derivatives : Exhibited antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and antifungal activity against Candida albicans (MIC: 25 µg/mL) .
  • 1-(5-Chloro-2-hydroxyphenyl) Derivatives : Demonstrated antioxidant activity 1.5× higher than ascorbic acid in DPPH assays .
  • Naphthalene-Containing Analogs : Compound 13 (2-hydroxyphenyl with naphthyl hydrazone) showed moderate antifungal activity (MIC: 50 µg/mL), suggesting the naphthyl group may enhance biofilm penetration .
Anticancer Potential
  • 1-(3,5-Dichloro-2-hydroxyphenyl) Derivatives : Inhibited 60% of HeLa cell proliferation at 50 µM, attributed to the electron-withdrawing chloro groups enhancing electrophilic reactivity .
  • Target Compound : Predicted to exhibit superior anticancer activity due to naphthyl-enhanced intercalation with DNA, though experimental data are pending.

Biological Activity

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This structure includes a naphthalene moiety linked to a pyrrolidine ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the oxopyrrolidine family. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against multidrug-resistant Gram-positive bacteria and fungi. These studies utilized the broth microdilution method to evaluate efficacy against various pathogens, including those prioritized by the WHO for their resistance profiles .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus8 µg/mL
3,5-Dichloro derivativeCandida albicans16 µg/mL
Novel carbohydrazide derivativeEnterococcus faecalis4 µg/mL

The mechanism by which these compounds exert their antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) was noted in related studies, leading to destabilization of dihydrofolate reductase (DHFR), a critical enzyme in bacterial growth . This suggests that similar mechanisms may be at play for this compound.

Study on Antimicrobial Efficacy

A study conducted on a series of oxopyrrolidine derivatives, including those structurally related to this compound, reported promising results in inhibiting the growth of resistant strains. The study employed a variety of clinical isolates and found that certain modifications to the oxopyrrolidine structure enhanced antimicrobial potency .

Clinical Implications

The potential application of this compound in clinical settings is underscored by its ability to combat resistant strains. The ongoing research aims to optimize its structure for improved efficacy and reduced toxicity, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide, and how is the reaction monitored?

  • Methodological Answer : The synthesis typically involves multi-step processes. First, the carboxylic acid group of a pyrrolidinone precursor is esterified using methanol and catalytic sulfuric acid. Subsequent reaction with hydrazine monohydrate in isopropanol yields the carbohydrazide derivative. Monitoring involves thin-layer chromatography (TLC) to track reaction progress and purification via recrystallization or column chromatography. Structural confirmation is achieved using ¹H/¹³C NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Identify peaks corresponding to the naphthylmethyl group (δ ~7.2–8.5 ppm for aromatic protons) and the pyrrolidinone ring (δ ~2.5–4.0 ppm for methylene/methine protons).
  • FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazide (N–H, ~3200–3400 cm⁻¹) functional groups.
  • Elemental Analysis : Validate purity and stoichiometry .

Q. What are the common reactivity patterns of the carbohydrazide functional group in this compound?

  • Methodological Answer : The hydrazide group participates in condensation reactions with aldehydes/ketones to form hydrazones, which are useful for generating Schiff base derivatives. It can also undergo cyclization with diketones or heterocyclic precursors to form pyrazole or triazole rings. Reaction optimization requires pH control (acidic for Schiff base formation) and solvent selection (e.g., ethanol or DMF) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding interactions with biological targets (e.g., enzymes). For example, modifying the naphthylmethyl substituent’s position or introducing electron-withdrawing groups (e.g., –F, –Cl) can enhance binding affinity. Computational tools like AutoDock Vina or Gaussian09 are paired with experimental validation via enzymatic assays .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrrolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. Systematic structure-activity relationship (SAR) studies should:

  • Compare substituent effects (e.g., halogenation vs. methoxylation on the naphthyl ring).
  • Standardize assays (e.g., using identical IC50 determination protocols).
  • Validate results across multiple biological models (e.g., 2D vs. 3D cell cultures) .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Co-crystallization : Use co-solvents (e.g., PEGs) or co-formers (e.g., cyclodextrins) to improve aqueous stability.
  • Salt Formation : React with pharmaceutically acceptable acids (e.g., HCl) to increase dissolution rates.
    Monitor pharmacokinetic parameters (e.g., logP, Caco-2 permeability) during optimization .

Q. How can advanced separation technologies improve the purification of synthetic intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves closely related impurities. Membrane filtration (e.g., nanofiltration) removes high-molecular-weight byproducts. For large-scale synthesis, simulated moving bed (SMB) chromatography enhances yield and purity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate IC50 values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD). Include controls for assay interference (e.g., solvent-only and positive controls like doxorubicin) .

Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

  • Methodological Answer : Employ combination index (CI) methods (e.g., Chou-Talalay assay) to quantify synergy. Fixed-ratio designs (e.g., 1:1 molar ratios) test combinations across a concentration matrix. Validate synergism using mechanistic studies (e.g., Western blotting for apoptotic markers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

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